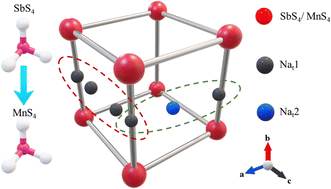Excellent sodium ion conductivity and air stability of manganese-substituted Na3SbS4 solid electrolytes
Journal of Materials Chemistry C Pub Date: 2023-09-18 DOI: 10.1039/D3TC02430J
Abstract
Solid electrolytes are promising candidates for addressing energy and environmental problems due to their excellent electrical conductivity and extremely high safety. To date, only a few alternative materials can meet the high ionic conductivity requirements of at least ≥1 mS cm−1 when using nontoxic and economical elements. For the first time, we report an Mn-doped sodium sulfide ion conductor Na3.24Mn0.08Sb0.92S4 that shows a maximum conductivity of 2.05 × 10−3 S cm−1 at 25 °C. In its sulfide superionic conductor structure, the antimony in the SbS43− cell is replaced with manganese with a low valence state, maintaining a good transport pathway and accelerating ion transport. This electrolyte exhibits good air stability in a humid environment and minimal H2S release. Moreover, its ionic conductivity is almost unchanged after the conductor is stored at room temperature for many days, which is crucial for promoting the development of sodium ion solid electrolytes. The stability of the conductor and sodium metal has also been evaluated, further studying its potential for practical applications.


Recommended Literature
- [1] Outstanding Reviewers for Nanoscale in 2020
- [2] Electronic structure of Al, Ga, In and Cu doped ZnO/Cu(111) bilayer films†
- [3] Apically linked iron(ii) α-dioximate and α-oximehydrazonate bis-clathrochelates: synthesis, structure and electrocatalytic properties†
- [4] Inside front cover
- [5] Understanding in crystallization of polyethylene: the role of boron nitride (BN) particles
- [6] Curcumin micelles suppress gastric tumor cell growth by upregulating ROS generation, disrupting redox equilibrium and affecting mitochondrial bioenergetics†
- [7] A flame-retardant polymer electrolyte for high performance lithium metal batteries with an expanded operation temperature†
- [8] Effect of grain size on electrochemical performance and kinetics of Co3O4 electrode materials†
- [9] Direct ocean capture: the emergence of electrochemical processes for oceanic carbon removal
- [10] One-dimensional organization of free radicals viahalogen bonding†

Journal Name:Journal of Materials Chemistry C
Research Products
-
CAS no.: 12134-29-1
-
CAS no.: 178064-02-3
-
CAS no.: 119584-73-5
-
CAS no.: 1596-13-0









